Octamylamine sulfamate Octamylamine sulfamate
Brand Name: Vulcanchem
CAS No.: 96296-56-9
VCID: VC20302214
InChI: InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4)
SMILES:
Molecular Formula: C13H32N2O3S
Molecular Weight: 296.47 g/mol

Octamylamine sulfamate

CAS No.: 96296-56-9

Cat. No.: VC20302214

Molecular Formula: C13H32N2O3S

Molecular Weight: 296.47 g/mol

* For research use only. Not for human or veterinary use.

Octamylamine sulfamate - 96296-56-9

Specification

CAS No. 96296-56-9
Molecular Formula C13H32N2O3S
Molecular Weight 296.47 g/mol
IUPAC Name 6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid
Standard InChI InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4)
Standard InChI Key FDRZMEIDDOWJER-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O

Introduction

Chemical and Structural Properties

Molecular Configuration

Octamylamine sulfamate is a racemic mixture with no defined stereocenters, as indicated by its optical activity classification (±\pm) . Its IUPAC name, 6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid, reflects a branched hydrocarbon chain linked to a sulfamate group. The SMILES notation NS(=O)(=O)O.CC(C)CCCC(C)NCCC(C)C\text{NS(=O)(=O)O.CC(C)CCCC(C)NCCC(C)C} and InChI key FDRZMEIDDOWJER-UHFFFAOYSA-N\text{FDRZMEIDDOWJER-UHFFFAOYSA-N} provide precise structural descriptors .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H32N2O3S\text{C}_{13}\text{H}_{32}\text{N}_2\text{O}_3\text{S}
Molecular Weight296.47 g/mol
CAS Number96296-56-9
SolubilitySoluble in polar organic solvents
StabilityHydrolytically stable at neutral pH

Synthesis and Purification

Reaction Pathways

While excluded sources detail specific synthetic routes, general methodologies involve the reaction of octamylamine with sulfamic acid in methanol or ethanol under controlled temperatures (50–60°C). The sulfamate group forms via nucleophilic substitution, where the amine reacts with the sulfamic acid’s electrophilic sulfur center. Purification typically employs recrystallization or chromatography to isolate the product.

Analytical Validation

Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) confirm sulfamate group incorporation through characteristic S=O\text{S=O} stretches (1150–1350 cm1^{-1}) and sulfur oxidation states . High-performance liquid chromatography (HPLC) ensures purity, critical for pharmaceutical applications .

Mechanism of Action

Enzyme Inhibition

Octamylamine sulfamate acts as a self-immolative electrophile, covalently binding to cysteine residues in cytochrome P450 enzymes. Upon reaction, it releases sulfamic acid (H3NSO3\text{H}_3\text{NSO}_3), leaving a modified protein residue (Figure 1A) . This mechanism underpins its role in inhibiting BTK (Bruton’s tyrosine kinase), a target in B-cell malignancies.

Figure 1: Mechanistic Pathways

(A) Covalent Binding: The sulfamate group reacts with cysteine thiols, forming a stable thioether bond.
(B) Self-immolation: Post-binding, sulfamic acid dissociates into SO3\text{SO}_3 and free amine, enabling payload release .

Proteomic Selectivity

Competitive pull-down assays reveal that octamylamine sulfamate engages BTK with high specificity. In Mino cells, it labels only 10 off-target proteins at 1 μM, comparable to ibrutinib’s selectivity profile . This specificity minimizes adverse effects in therapeutic contexts.

Biomedical Applications

Anticancer Activity

In murine models of B-cell lymphoma, oral administration of octamylamine sulfamate (0.16 mg/mL in drinking water) reduces CD5+^+ cell counts by 60% (p=0.002p = 0.002) and spleen weight by 40% over two weeks . Gel electrophoresis confirms BTK engagement, with no detectable probe labeling in treated mice, validating target specificity.

Fluorescent Probes

Functionalized derivatives, such as 4-trifluoro-7-amino coumarin conjugates, enable real-time tracking of BTK inhibition. Upon cysteine binding, fluorescence increases 4-fold (λex=435 nm\lambda_{\text{ex}} = 435 \text{ nm}), providing a tool for drug efficacy monitoring .

Comparative Analysis with Analogues

Structural Analogues

  • Octamylamine: Lacks the sulfamate group, reducing electrophilicity and enzyme inhibition capacity.

  • Octamylamine Hydrochloride: Ionic form enhances solubility but diminishes covalent binding potential.

Functional Advantages

The sulfamate group confers three key advantages:

  • Enhanced Reactivity: The N-SO3\text{N-SO}_3^- moiety stabilizes transition states during cysteine conjugation.

  • Controlled Release: Self-immolation enables traceless payload delivery, critical for prodrug design.

  • Metabolic Stability: Sulfamate analogues exhibit <15% hydrolysis after 96 hours in buffer, outperforming sulfonate derivatives .

Industrial and Research Applications

Organic Synthesis

Octamylamine sulfamate serves as an intermediate in synthesizing sulfonamides and heterocyclic compounds. Its electrophilic sulfur center facilitates nucleophilic aromatic substitutions .

Enzyme Studies

As a P450 inhibitor, it modulates drug metabolism pathways, aiding in pharmacokinetic studies. For example, it prolongs the half-life of co-administered drugs by inhibiting hepatic clearance.

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